Quinazoline-6-carboxamide
CAS No.:
Cat. No.: VC18301303
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O |
|---|---|
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | quinazoline-6-carboxamide |
| Standard InChI | InChI=1S/C9H7N3O/c10-9(13)6-1-2-8-7(3-6)4-11-5-12-8/h1-5H,(H2,10,13) |
| Standard InChI Key | HWHQDEHKRIXJQN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=NC=C2C=C1C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Quinazoline-6-carboxamide belongs to the quinazoline family, a class of nitrogen-containing heterocycles with a fused benzene and pyrimidine ring system. The carboxamide group (-CONH₂) at position 6 distinguishes it from other quinazoline derivatives, conferring distinct electronic and steric properties that influence its reactivity and biological interactions . The molecular formula of the parent compound is C₉H₆N₂O₂, with a molecular weight of 174.16 g/mol . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| Solubility | Moderate in polar solvents |
| Melting Point | 220–225°C (decomposes) |
| pKa (Carboxamide) | ~12.5 (basic) |
The carboxamide group enhances hydrogen-bonding capacity, making the molecule adept at interacting with enzymatic active sites, such as those in EGFR . Substituents at positions 2 and 4 further modulate its pharmacokinetic profile, as demonstrated in structure-activity relationship (SAR) studies .
Synthetic Methodologies
Classical Synthesis Routes
The synthesis of quinazoline-6-carboxamide typically begins with functionalization of the quinazoline core. A representative pathway involves the hydrolysis of quinazoline-6-carboxylic acid ethyl ester to the corresponding carboxylic acid, followed by amidation. For example, quinazoline-6-carboxylic acid can be synthesized via alkaline hydrolysis of its ethyl ester derivative using sodium hydroxide in ethanol/water, yielding a 22% product after acidification with hydrochloric acid :
Reaction Scheme
-
Hydrolysis:
Quinazoline-6-carboxylic acid ethyl ester + NaOH → Quinazoline-6-carboxylate (in ethanol/water, 1 h, 20°C). -
Acidification:
Quinazoline-6-carboxylate + HCl → Quinazoline-6-carboxylic acid (pH 4).
Key Reaction Conditions
Modern Catalytic Approaches
Recent advances emphasize greener protocols, such as ceric ammonium nitrate (CAN)-catalyzed cyclization or transition-metal-free amidation, to improve efficiency and reduce waste . For instance, microwave-assisted synthesis has been employed to accelerate reaction times and enhance yields for analogous quinazolinones .
Pharmacological Applications
Anticancer Activity
Quinazoline-6-carboxamide derivatives exhibit potent anticancer effects by targeting tyrosine kinases, particularly EGFR. By competitively inhibiting ATP binding at the kinase domain, these compounds block downstream signaling cascades (e.g., RAS-RAF-MAPK and PI3K-AKT pathways), inducing apoptosis in cancer cells . Notable examples include:
| Derivative | Target | IC₅₀ (nM) | Cancer Type |
|---|---|---|---|
| Gefitinib analog | EGFR | 2.1 | Non-small cell lung |
| Erlotinib analog | EGFR | 1.8 | Pancreatic |
| Compound 11c | Tubulin | 9.3 | Breast |
Compound 11c, a quinazoline-6-carboxamide analog, demonstrated a 9.3 nM IC₅₀ against breast cancer cells via tubulin polymerization inhibition .
Antimicrobial and Anti-Inflammatory Effects
Beyond oncology, quinazoline-6-carboxamide derivatives show activity against microbial pathogens and inflammatory mediators. For example, halogenated analogs disrupt bacterial cell wall synthesis, while sulfonamide-containing variants inhibit cyclooxygenase-2 (COX-2) .
Mechanisms of Action
Kinase Inhibition
The carboxamide group at position 6 forms critical hydrogen bonds with EGFR’s kinase domain (e.g., Met793 and Thr854 residues), stabilizing the inactive conformation of the enzyme . This mechanism mirrors FDA-approved drugs like erlotinib, underscoring the scaffold’s therapeutic relevance.
DNA Intercalation
Certain derivatives intercalate into DNA, inducing strand breaks and disrupting replication. This dual-mode action enhances efficacy against multidrug-resistant cancers .
Recent Advances and Future Directions
Nanoparticle Delivery Systems
Encapsulation of quinazoline-6-carboxamide in lipid nanoparticles has improved bioavailability and reduced off-target effects in preclinical models. A 2024 study reported a 40% increase in tumor accumulation using PEGylated liposomes .
Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) incorporating quinazoline-6-carboxamide have been designed to degrade oncogenic proteins like BCR-ABL, showing promise in chronic myeloid leukemia .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume